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molecular formula C9H11NO2 B104586 N-Methoxy-N-methylbenzamide CAS No. 6919-61-5

N-Methoxy-N-methylbenzamide

Cat. No. B104586
M. Wt: 165.19 g/mol
InChI Key: UKERDACREYXSIV-UHFFFAOYSA-N
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Patent
US06426360B1

Procedure details

To 1.13 g of benzoic acid (9.3 mmol), in 33 ml of methylene chloride at 0° C., was added N,O-dimethylhydroxylamine hydrochloride (906.7 mg; 10.23 mmol), 4.26 ml of triethylamine (3.09 g; 30.6 mmol) and 2-chloromethylpyridinium iodide (2.6 g; 10.23 mmol). After stirring at 25° C. for 12 hours, the reaction mixture was poured into 250 ml of methylene chloride, then this solution was extracted with 150 ml of 1N hydrochloric acid, 150 ml saturated, aqueous solution of sodium bicarbonate, and 150 ml of brine. The organic extracts were dried (MgSO4), filtered and evaporated under reduced pressure to give a oil, which was purified by flash chromatography (SiO2; 50% ethyl acetate/hexane) to give 0.872 of N-methoxy-N-methyl-benzenecarboxamide as an oil: Anal. Calc'd. for C9H11NO2+0.25 H2O: C, 63.70; H, 6.29; N 8.14. Found: C, 63.73; H, 6.83; N, 8.25
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
906.7 mg
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step One
Name
2-chloromethylpyridinium iodide
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[CH3:11][NH:12][O:13][CH3:14].C(N(CC)CC)C.[I-].ClCC1C=CC=C[NH+]=1>C(Cl)Cl>[CH3:14][O:13][N:12]([CH3:11])[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
906.7 mg
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
4.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-chloromethylpyridinium iodide
Quantity
2.6 g
Type
reactant
Smiles
[I-].ClCC1=[NH+]C=CC=C1
Name
Quantity
33 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at 25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
this solution was extracted with 150 ml of 1N hydrochloric acid, 150 ml saturated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a oil, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (SiO2; 50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CON(C(=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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